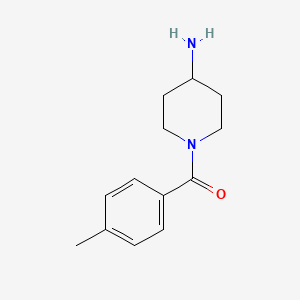
5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C13H10ClNO2 and a molecular weight of 247.68 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde consists of a benzaldehyde group with a chlorine atom at the 5th position and a pyridin-3-ylmethoxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde has a molecular weight of 247.68 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Applications De Recherche Scientifique
Catalytic Applications and Chemical Properties
- Variability in Chemistry and Properties of Pyridine Derivatives : A review covering all branches of chemistry for compounds containing pyridine derivatives, focusing on their preparation, properties, and complex compounds formation. It highlights the potential of pyridine derivatives in spectroscopy, structures, magnetic properties, and their biological and electrochemical activities, suggesting areas for further investigation into unknown analogues (Boča, Jameson, Linert, 2011).
Environmental Applications
- Treatment of Organic Pollutants : Enzymes in the presence of redox mediators have been used for the degradation of recalcitrant compounds found in wastewater from industries. This suggests the potential use of specific chemical mediators in enhancing the efficiency of pollutant degradation, highlighting a possible area of application for complex organic molecules in environmental remediation (Husain, Q. Husain, 2007).
Pharmaceutical and Medicinal Applications
- Medicinal Chemistry of Pyridine Derivatives : Pyridine derivatives have been identified as crucial scaffolds in drug discovery due to their versatile applications and bioavailability. The review emphasizes the importance of hybrid catalysts in synthesizing bioactive pyridine derivatives, indicating the potential pharmaceutical applications of these compounds (Parmar, Vala, Patel, 2023).
Synthesis and Chemical Reactivity
- Synthetic Pathways for Pyridine : Discusses catalytic vapor phase synthesis of pyridine, detailing processes and catalysts like HZSM-5, which shows the significance of understanding catalytic reactions and structural properties for synthesizing compounds like pyridine derivatives (Suresh Kumar Reddy, Srinivasakannan, Raghavan, 2012).
Propriétés
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-3-4-13(11(6-12)8-16)17-9-10-2-1-5-15-7-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFSOAFPDBUGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)
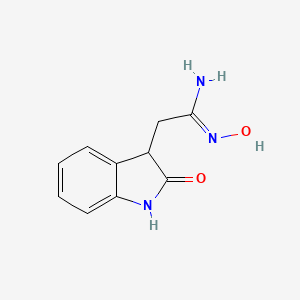

![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
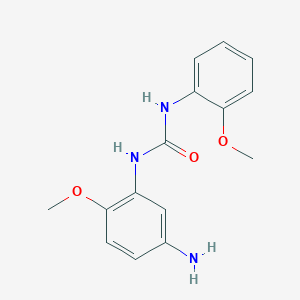
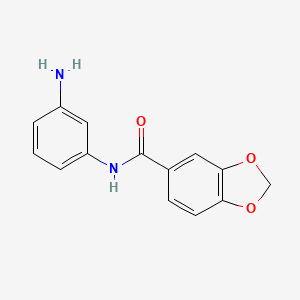

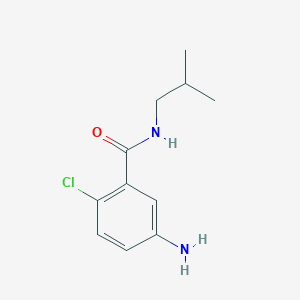

![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
